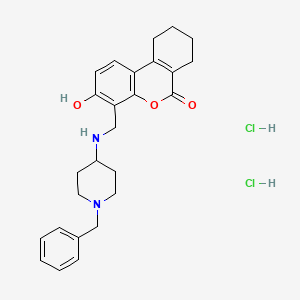
C28H28ClN5O3S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a variety of functional groups, including a benzothiazole ring, a chlorobenzyl group, and a morpholinopropyl chain. Its molecular weight is 550.07 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves multiple steps, typically starting with the formation of the benzothiazole ringThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Aplicaciones Científicas De Investigación
2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione include:
- 2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione
- 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione .
Uniqueness
The uniqueness of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C28H28ClN5O3S |
|---|---|
Peso molecular |
550.1 g/mol |
Nombre IUPAC |
1-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H28ClN5O3S/c1-2-14-37-23-9-8-19(15-22(23)29)25-20(17-34(32-25)21-6-4-3-5-7-21)16-24-27(36)31-28(38-24)33-12-10-18(11-13-33)26(30)35/h3-9,15-18H,2,10-14H2,1H3,(H2,30,35)/b24-16- |
Clave InChI |
PEARVSQXLUPGCY-JLPGSUDCSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


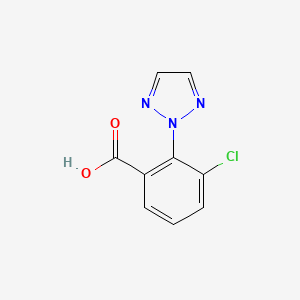
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
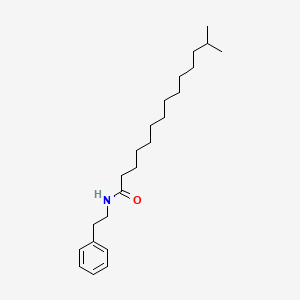
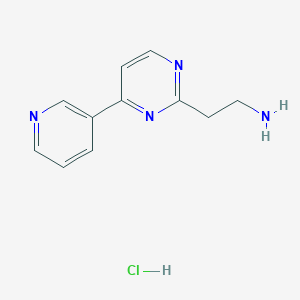
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
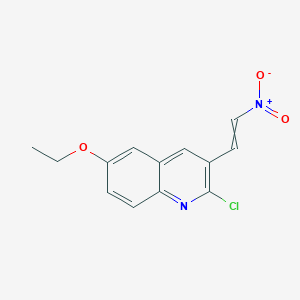
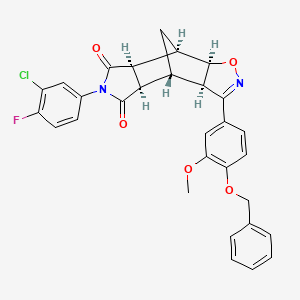
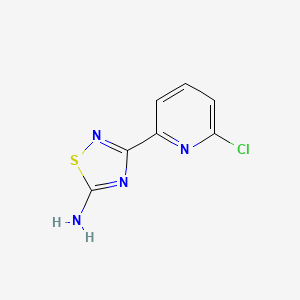
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
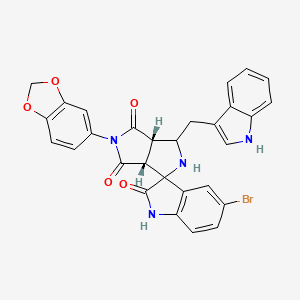
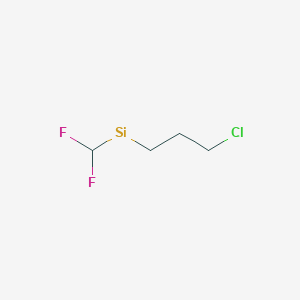
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
